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Abstract
Fexinidazole, a 5-nitroimidazole derivative, represents a landmark achievement in the

treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness.

As the first all-oral therapy effective against both stages of Trypanosoma brucei gambiense, it

has revolutionized patient care in remote and resource-limited settings. This technical guide

provides an in-depth review of the journey of fexinidazole, from its initial synthesis and

subsequent abandonment to its rediscovery and successful clinical development. It details the

mechanism of action, preclinical and clinical data, experimental methodologies, and the

collaborative efforts that brought this crucial medicine to patients.

Introduction
Human African Trypanosomiasis (HAT) is a parasitic disease transmitted by the tsetse fly,

which is fatal if left untreated[1][2]. The disease progresses from a first, hemo-lymphatic stage

to a second, meningo-encephalitic stage when the parasite crosses the blood-brain barrier[3]

[4]. For decades, treatment options were toxic, difficult to administer, and often required

hospitalization, posing significant challenges for healthcare systems in endemic regions[1][5].

Fexinidazole emerged as a transformative solution, offering a 10-day oral regimen that

simplifies treatment and eliminates the need for systematic hospitalization and complex staging

procedures like lumbar punctures[6]. This document traces the comprehensive history of its

development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1672616?utm_src=pdf-interest
https://www.benchchem.com/product/b1672616?utm_src=pdf-body
https://www.benchchem.com/product/b1672616?utm_src=pdf-body
https://www.sanofi.com/en/media-room/press-releases/2021/2021-07-19-05-30-00-2264542
https://dndi.org/press-releases/2025/first-all-oral-treatment-for-strain-sleeping-sickness-now-available-and-used-in-endemic-countries-africa/
https://researchfeatures.com/fexinidazole-crucial-treatment-sleeping-sickness/
https://www.pharmacompass.com/chemistry-chemical-name/fexinidazole
https://www.sanofi.com/en/media-room/press-releases/2021/2021-07-19-05-30-00-2264542
https://pmc.ncbi.nlm.nih.gov/articles/PMC9154641/
https://www.benchchem.com/product/b1672616?utm_src=pdf-body
https://dndi.org/research-development/portfolio/fexinidazole/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discovery and Rediscovery: A Second Chance for a
Promising Compound
Fexinidazole was first synthesized in the 1970s by the German pharmaceutical company

Hoechst AG (now part of Sanofi)[7][8]. It was identified as a broad-spectrum antimicrobial

agent, and its activity against African trypanosomes was noted in 1983[8]. However,

development was halted in the 1980s due to strategic decisions by the company, and the

compound was abandoned at the preclinical stage[3][9].

The journey to its revival began in 2005 when the Drugs for Neglected Diseases initiative

(DNDi), in collaboration with the Swiss Tropical and Public Health Institute (Swiss TPH),

initiated an extensive compound mining effort[5][6]. Screening over 700 nitroheterocycles from

various sources, DNDi "rediscovered" fexinidazole as a promising candidate with potent anti-

trypanosomal activity[10][11][12]. This led to a landmark collaboration between DNDi and

Sanofi in 2009 to co-develop, manufacture, and distribute the drug for HAT[6][9][12].
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Early Discovery & Abandonment (Hoechst AG)

Rediscovery & Preclinical (DNDi)

Clinical Development

Regulatory Milestones & Distribution

1970s: Fexinidazole first synthesized by Hoechst AG

1983: In vivo activity against African trypanosomes reported

1980s: Development halted at preclinical stage

2005: DNDi rediscovers fexinidazole through compound mining

Dormant Period

2006: Selected for preclinical development

2009: DNDi and Sanofi sign collaboration agreement

2009: Phase I studies begin

Initiation

2012: Pivotal Phase II/III trial starts in DRC & CAR

2019: T.b. rhodesiense Phase II/III study begins 2018: Positive EMA opinion for T.b. gambiense

Pivotal Data

2018: Registered in DRC

2019: Added to WHO Essential Medicines List

2021: US FDA approval

2023: Positive EMA opinion for T.b. rhodesiense
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Caption: Fexinidazole Development and Regulatory Timeline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1672616?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Fexinidazole is a prodrug that requires metabolic activation to exert its trypanocidal effect.[13]

Its mechanism involves several key steps:

Metabolic Activation: Following oral administration, fexinidazole is extensively metabolized

in the host to two primary active metabolites: a sulfoxide (M1) and a sulfone (M2).[4][14][15]

These metabolites are responsible for most, if not all, of the in vivo activity.[16][17]

Parasite-Specific Reduction: Within the Trypanosoma parasite, the nitro group of

fexinidazole and its metabolites is reduced by parasitic nitroreductases.[4] This activation is

crucial and specific to the parasite's enzymatic machinery.

Generation of Cytotoxic Species: This reduction process generates reactive cytotoxic

intermediates, including reactive amines and nitro radicals.[13][18]

Cellular Damage: These reactive species are toxic to the parasite, causing widespread

damage to cellular components, including DNA and proteins.[4][13] The mechanism is

believed to involve the inhibition of DNA synthesis and repair, leading to the parasite's death.

[14][19][20]
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Caption: Mechanism of Action of Fexinidazole.

Preclinical Development
Comprehensive preclinical studies were essential to validate fexinidazole's potential after its

rediscovery. These involved in vitro assays and in vivo animal models to assess efficacy and

safety.
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Experimental Protocols
In Vitro Susceptibility Assays: The trypanocidal activity of fexinidazole and its metabolites

was determined against various strains of T. brucei. A standard method involves incubating

bloodstream form trypomastigotes with serial dilutions of the compound for 72 hours.

Parasite viability is then assessed using a resazurin-based assay, which measures metabolic

activity. The 50% inhibitory concentration (IC₅₀) is calculated from the resulting dose-

response curves.[21][22]

In Vivo Mouse Models:

Acute (Stage 1) Model: Mice are infected intraperitoneally with T. brucei. Treatment with

oral fexinidazole typically begins 3-4 days post-infection for a duration of 4-5 days. The

primary endpoint is the absence of parasites in the blood, confirmed by microscopic

examination, for up to 30-60 days post-treatment.[11][16]

Chronic (Stage 2) Model: To mimic the meningo-encephalitic stage, mice are infected and

left untreated for approximately 21 days to allow parasites to invade the central nervous

system (CNS). Oral treatment is then administered for 5 days. Cure is defined as the

absence of parasites in both blood and brain tissue homogenates at the end of a follow-up

period.[10][11][16]

Genotoxicity Assays: Standard tests, such as the Salmonella/Ames test, were conducted to

evaluate the mutagenic potential of fexinidazole and its metabolites. These studies showed

that while the compounds are mutagenic in standard bacterial strains, this activity is

significantly attenuated or lost in strains lacking specific nitroreductase enzymes, indicating a

degree of parasite selectivity.[23]

Summary of Preclinical Data
Fexinidazole and its metabolites demonstrated potent activity against a range of T. brucei

strains in vitro and cured both acute and chronic infections in mouse models, critically

demonstrating its ability to cross the blood-brain barrier.[10][16]

Table 1: In Vitro Activity of Fexinidazole and its Metabolites against T. brucei
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Compound IC₅₀ Range (µM) IC₅₀ Range (µg/mL) Reference(s)

Fexinidazole 0.7 - 3.3 0.2 - 0.9 [16][17]

Fexinidazole Sulfoxide

(M1)
0.7 - 3.3 0.2 - 0.9 [16]

Fexinidazole Sulfone

(M2)
0.7 - 3.3 0.2 - 0.9 [16]

Data is compiled from tests against various laboratory and clinical isolates of T. brucei

subspecies.

Table 2: In Vivo Efficacy of Fexinidazole in Mouse Models of HAT

Model Treatment Regimen Outcome Reference(s)

Acute (Stage 1)
100 mg/kg/day for 4
days (oral)

Cure [11][16]

Chronic (Stage 2 /

CNS)

200 mg/kg/day for 5

days (oral)
Cure [11][16]

| Chronic (Stage 2 / CNS) | 100 mg/kg twice daily for 5 days (oral) | Cure |[7][10] |

Clinical Development
The clinical development program for fexinidazole was extensive, involving Phase I studies in

healthy volunteers followed by pivotal Phase II/III trials in HAT-endemic regions.

Phase I Studies
Beginning in September 2009, Phase I trials were conducted to assess the safety, tolerability,

and pharmacokinetics of fexinidazole in healthy volunteers.[5][6][24] These studies

established the dose-proportionality and pharmacokinetic profile of the parent drug and its

active metabolites, M1 and M2.
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Table 3: Single-Dose Pharmacokinetic Parameters of Fexinidazole and Metabolites in Healthy

Adults

Analyte Tmax (Median, h)
T½ (Geometric
Mean, h)

Reference(s)

Fexinidazole 3.0 - 4.0 9.1 - 14.8 [25]

Fexinidazole Sulfoxide

(M1)
4.0 - 5.0 11.7 - 15.6 [25]

Fexinidazole Sulfone

(M2)
18.0 - 24.0 18.0 - 25.0 [25]

Data represents a range across single ascending doses from 100 mg to 3600 mg.

Phase II/III Pivotal Trials (T.b. gambiense)
A pivotal Phase II/III clinical trial was launched in 2012 in the Democratic Republic of Congo

(DRC) and the Central African Republic (CAR).[6][24] This study was crucial in establishing the

efficacy and safety of fexinidazole for T.b. gambiense HAT.

Experimental Protocol (Pivotal Trial):

Design: A multicenter, open-label, single-arm study to assess the efficacy and safety of

fexinidazole.

Population: Patients aged ≥6 years and weighing ≥20 kg with late-stage (meningo-

encephalitic) T.b. gambiense HAT. Subsequent cohorts included early-stage and pediatric

patients.[10]

Intervention: A 10-day oral regimen of fexinidazole. For adults, this consisted of 1800 mg

daily for 4 days, followed by 1200 mg daily for 6 days.[15][26]

Primary Outcome: The primary efficacy endpoint was treatment success at 18 months

post-treatment, defined as the absence of trypanosomes in body fluids and a white blood

cell count in cerebrospinal fluid of ≤20 cells/µL.
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Total Enrollment: The clinical trials collectively enrolled 749 patients in the DRC and CAR.

[6]

The results of these trials demonstrated that fexinidazole was safe and effective for both first-

and second-stage T.b. gambiense sleeping sickness.[7][10]

Phase I

Phase II/III (T.b. gambiense)

Phase II/III (T.b. rhodesiense)

Regulatory Submission & Approval

2009: Healthy Volunteer Studies
- Assess Safety & Pharmacokinetics

- Establish Dose Range

2012: Pivotal Trial in DRC & CAR
- Patients with Stage 1 & 2 HAT

- 10-day oral regimen
- Endpoint: Cure at 18 months

Safety Data

2019: Trial in Malawi & Uganda
- Assess efficacy for acute form

- Provide alternative to toxic melarsoprol

Efficacy in gambiense

Submission of clinical data to EMA, FDA, and national authorities leading to market authorization.

Pivotal Efficacy Data

Expanded Indication Data
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Caption: Fexinidazole Clinical Development Workflow.

Trials in T.b. rhodesiense and Chagas Disease
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T.b. rhodesiense: This form of HAT is more acute and progresses rapidly.[27] The existing

treatment for the advanced stage was melarsoprol, a highly toxic arsenic derivative.[27]

Starting in 2019, DNDi led a Phase II/III study in Malawi and Uganda to extend the indication

for fexinidazole to T.b. rhodesiense.[27][28] The study demonstrated high efficacy and

safety, leading to a positive opinion from the European Medicines Agency (EMA) for this

indication in December 2023.[27]

Chagas Disease: Fexinidazole also showed preclinical activity against Trypanosoma cruzi,

the parasite causing Chagas disease. A Phase II trial was initiated in Bolivia in 2014.[29][30]

However, the study was halted due to safety concerns (neutropenia and elevated liver

transaminases) at the required doses and treatment durations.[15][29][31] A subsequent trial

in 2024 evaluated lower doses; while well-tolerated, the drug was not effective in sustainably

eliminating the parasite as a monotherapy, and its development for Chagas disease was

discontinued.[32][33]

Table 4: Overview of Key Clinical Trials for Fexinidazole

Indication Phase Start Year Location(s)
Key
Objective(s)

Status /
Outcome

T.b.
gambiense
HAT

II/III 2012 DRC, CAR
Efficacy &
safety in
Stage 1 & 2

Successful;
Led to
EMA/FDA
approval

T.b.

rhodesiense

HAT

II/III 2019
Malawi,

Uganda

Efficacy &

safety vs.

standard of

care

Successful;

Led to

positive EMA

opinion

Chagas

Disease
II 2014 Bolivia

Efficacy &

safety in

chronic

disease

Halted due to

safety

concerns

| Chagas Disease | II | ~2022 | Spain | Efficacy & safety of lower doses | Tolerated but not

effective as monotherapy; Discontinued |
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Regulatory History and Access
The successful clinical trial results paved the way for global regulatory approvals.

November 2018: The European Medicines Agency (EMA) adopted a positive scientific

opinion for fexinidazole for the treatment of T.b. gambiense HAT, under the Article 58

procedure, which is designed for medicines intended for use outside the European Union.[7]

[12]

December 2018: Fexinidazole was first registered in the Democratic Republic of the Congo.

[6][7]

June 2019: The World Health Organization (WHO) added fexinidazole to its List of Essential

Medicines.[6][24]

July 2021: The U.S. Food and Drug Administration (FDA) approved fexinidazole for T.b.

gambiense HAT in patients 6 years and older.[1][7][20]

December 2023: The EMA issued a positive opinion for the treatment of T.b. rhodesiense

HAT.[27]

Following approvals, Sanofi donates fexinidazole to the WHO for free distribution in endemic

countries, ensuring that this life-saving treatment reaches the patients who need it most.[6]

Conclusion
The story of fexinidazole is a powerful testament to the potential of innovative partnerships

and perseverance in drug development for neglected diseases. Its journey from a forgotten

compound to the first all-oral cure for sleeping sickness has fundamentally changed the

paradigm of HAT treatment. By providing a simple, safe, and effective therapy, fexinidazole is

a cornerstone of the global strategy to eliminate sleeping sickness as a public health problem.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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